molecular formula C20H20O4 B1246215 abyssinone II

abyssinone II

Cat. No. B1246215
M. Wt: 324.4 g/mol
InChI Key: NLTOTZSPOYWSSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

abyssinone II is a natural product found in Glycyrrhiza glabra, Maackia amurensis, and other organisms with data available.

Scientific Research Applications

Antibacterial and Antitubercular Activity

  • Abyssinone II exhibits significant antitubercular and antibacterial activity. It operates by hyperpolarizing the bacterial membrane potential and inhibiting the biosynthesis of essential cellular macromolecules such as DNA, RNA, and proteins (Sun et al., 2012).

Potential in Breast Cancer Chemoprevention

  • Abyssinone II and its analogues have shown promise as aromatase inhibitors, which are relevant for the chemoprevention of breast cancer. Structural modifications of abyssinone II have led to compounds with increased aromatase inhibitory activity, demonstrating its potential in this area (Maiti et al., 2007).

Apoptosis Induction in Cancer Cells

  • Synthetic racemates of abyssinone I and II induce apoptosis in human cervical carcinoma cells through the mitochondrial pathway. These compounds activate caspase-3 and disrupt cell cycle, suggesting their use as potential anticancer agents (Samaga et al., 2014).

Inhibition of Protein Tyrosine Phosphatase-1B

  • Abyssinone II and related compounds have been identified as inhibitors of protein tyrosine phosphatase-1B (PTP1B), a target for the treatment of type-2 diabetes and obesity (Na et al., 2006).

Anti-convulsant Properties

  • Abyssinone V-4’ methyl ether, a related compound, has demonstrated anticonvulsant properties in animal models, validating the traditional use of Erythrina species in treating epilepsy (Emmanuel et al., 2015).

Radical Scavenging Activity

  • Abyssinone II is part of a group of compounds derived from Erythrina abyssinica that exhibit radical scavenging properties, suggesting potential antioxidant applications (Machumi et al., 2006).

Potential Inhibitor of SARS-CoV-2

  • Abyssinone II, along with other flavonoids, has been identified as a potential inhibitor of SARS-CoV-2 in an in silico study, indicating its potential application in the context of the COVID-19 pandemic (Shawan et al., 2021).

properties

IUPAC Name

7-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-12(2)3-4-13-9-14(5-8-17(13)22)19-11-18(23)16-7-6-15(21)10-20(16)24-19/h3,5-10,19,21-22H,4,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTOTZSPOYWSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(O2)C=C(C=C3)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70904182
Record name Abyssinone II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70904182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

abyssinone II

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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